molecular formula C19H21ClN6O3S B2461691 1-((4-chlorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1040651-28-2

1-((4-chlorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine

Cat. No.: B2461691
CAS No.: 1040651-28-2
M. Wt: 448.93
InChI Key: VDRVPEMTKGGORA-UHFFFAOYSA-N
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Description

1-((4-chlorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C19H21ClN6O3S and its molecular weight is 448.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

1-((4-Chlorophenyl)sulfonyl)-4-((1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl)methyl)piperazine and its derivatives have been synthesized and tested for biological activity. One study focused on their antimicrobial properties, showing moderate activity against certain bacteria and fungi at specific concentrations J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009.

Crystal Structure and DFT Calculations

The crystal structure and density functional theory (DFT) calculations of related compounds, such as 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, have been investigated. This analysis provides insights into the reactive sites for electrophilic and nucleophilic nature of the molecules K. Kumara, K. Harish, Naveen Shivalingegowda, H. C. Tandon, K. Mohana, N. K. Lokanath, 2017.

Antimicrobial and Cytotoxic Activities

A variety of azole-containing piperazine derivatives have been synthesized, exhibiting moderate to significant in vitro antibacterial and antifungal activities. Some specific derivatives have shown broad-spectrum antimicrobial efficacy and comparable activities to standard drugs in clinic settings. Additionally, certain compounds have demonstrated cytotoxic activities against specific cell lines, highlighting their potential in cancer research Lin-Ling Gan, Bo Fang, Cheng‐He Zhou, 2010.

Docking Studies and COX-2 Inhibition

The molecular docking studies of certain tetrazole derivatives have been carried out to understand their interaction within the active site of the cyclooxygenase-2 (COX-2) enzyme. This research aids in the development of COX-2 inhibitors, which have applications in the treatment of inflammation and pain B. J. Al-Hourani, M. El‐Barghouthi, R. McDonald, W. Al-Awaida, F. Wuest, 2015.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O3S/c1-29-17-6-4-16(5-7-17)26-19(21-22-23-26)14-24-10-12-25(13-11-24)30(27,28)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRVPEMTKGGORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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